N'-(2-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-2-29-20-11-7-6-10-19(20)24-22(28)21(27)23-12-13-25-14-16-26(17-15-25)18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNXGZPRVCGWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-ethoxyaniline with oxalyl chloride to form the corresponding oxalamide. This intermediate is then reacted with 2-(4-phenylpiperazin-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N'-(2-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxalamide derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled temperatures.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N'-(2-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxalamide core can form hydrogen bonds with target molecules, stabilizing the compound and enhancing its binding affinity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Structural Features and Substituent Effects
The table below highlights structural differences between the target compound and selected analogues:
Piperazine Linker and Bioactivity
indicates that piperazinyl analogues retain antiviral activity and metabolic stability compared to amino alcohol derivatives, highlighting the structural advantage of the piperazine ring .
Substituent Position and Electronic Effects
- 2-Ethoxy vs. 4-Methoxy: The target compound’s 2-ethoxyphenyl group introduces steric and electronic effects distinct from the 4-methoxy substituent in .
- 4-Methylbenzoyl in : The bulky benzoyl group on the piperazine in may reduce metabolic stability compared to the target compound’s simpler phenyl group, though it could improve binding affinity to hydrophobic pockets.
Heterocyclic Variations
BA75358 incorporates morpholine and furan groups, which differ electronically from piperazine. Morpholine’s oxygen atom may enhance solubility, while furan’s aromaticity could alter π-π stacking interactions compared to the target’s phenylpiperazine .
Metabolic Stability and Conformational Control
emphasizes that replacing amino alcohol head groups with ethylamine in piperazinyl analogues (e.g., compound 215) preserves antiviral activity while improving metabolic stability . This suggests that the target compound’s ethylamine-linked piperazine moiety may similarly resist enzymatic degradation.
Biological Activity
N'-(2-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide, also known by its CAS number 1049469-77-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 396.5 g/mol. The compound features a complex structure that includes an ethoxy group and a piperazine moiety, which are known to influence its pharmacological properties.
Anticonvulsant Activity
A notable area of interest is the anticonvulsant activity associated with piperazine derivatives. Studies have shown that certain N-phenylpiperazine compounds demonstrate protective effects in animal models against seizures . This suggests that this compound may also possess anticonvulsant properties, warranting further investigation.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating various piperazine derivatives found that compounds with similar structural features exhibited good antimicrobial activity against multiple strains of bacteria and fungi . This opens avenues for exploring the biological efficacy of this compound in treating infections.
- Anticonvulsant Research : In a study focused on the synthesis of new N-phenylpiperazine derivatives, several compounds were evaluated for their anticonvulsant properties using the maximal electroshock (MES) test . The results indicated that modifications in the piperazine structure could enhance anticonvulsant activity, suggesting that similar modifications in this compound could yield promising results.
Data Table: Comparative Biological Activities
Q & A
Q. What are the standard protocols for synthesizing N'-(2-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide, and what critical parameters influence yield?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the piperazine ring via nucleophilic substitution using 4-phenylpiperazine and an ethylenediamine derivative.
- Step 2: Coupling the intermediate with 2-ethoxyphenyl groups via amidation reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation.
- Purification: Column chromatography or recrystallization is used to isolate the compound, with yields optimized by controlling reaction temperatures (e.g., 60–80°C) and stoichiometric ratios of reactants .
Q. How is the structural integrity of this compound validated post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the presence of ethoxyphenyl (δ 6.8–7.2 ppm) and piperazine (δ 2.5–3.5 ppm) moieties.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 438.2 (calculated for CHNO) .
- X-ray Crystallography: If available, crystallographic data resolve bond angles and spatial arrangement of functional groups .
Q. What are the primary pharmacological targets of this compound?
The compound’s piperazine and ethoxyphenyl groups suggest interactions with:
- Serotonin (5-HT) receptors: Competitive binding assays using radiolabeled ligands (e.g., H-8-OH-DPAT for 5-HT) show moderate affinity (IC ~150 nM).
- Dopamine D receptors: Molecular docking studies predict binding via hydrogen bonding with Asp residues .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve scalability and purity?
Methodological strategies include:
- Protecting Group Chemistry: Temporarily shielding reactive amines during piperazine synthesis to minimize side reactions.
- Flow Chemistry: Continuous flow systems enhance reproducibility and reduce reaction times for amidation steps.
- Quality Control: In-line FTIR monitors reaction progress, while HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity .
Q. How should contradictory data on receptor binding affinities be resolved?
Discrepancies in reported IC values (e.g., 5-HT vs. D) may arise from:
- Assay Conditions: Variations in buffer pH (7.4 vs. 7.0) or ionic strength.
- Receptor Subtypes: Use subtype-selective antagonists (e.g., WAY-100635 for 5-HT) to confirm specificity.
- Computational Refinement: Molecular dynamics simulations (e.g., 100 ns trajectories) to assess binding pocket stability .
Q. What strategies enhance metabolic stability for in vivo studies?
- Isotopic Labeling: Introduce H or C at metabolically vulnerable sites (e.g., ethoxy group) to slow hepatic degradation.
- Prodrug Design: Convert the amide to ester prodrugs for improved bioavailability, followed by enzymatic activation in plasma .
Experimental Design & Data Analysis
Q. How to design dose-response studies for evaluating neuropharmacological effects?
Q. What computational tools predict off-target interactions?
- SwissTargetPrediction: Input SMILES strings to identify potential kinase or GPCR targets.
- AutoDock Vina: Screen against the Protein Data Bank (PDB) to rank binding energies (ΔG ≤ -8 kcal/mol indicates high affinity) .
Structural Modification & SAR
Q. How does substituting the ethoxyphenyl group impact biological activity?
- Electron-Withdrawing Groups (e.g., Cl): Increase 5-HT affinity (IC ↓ by 30%) but reduce solubility.
- Methoxy vs. Ethoxy: Ethoxy enhances blood-brain barrier penetration (logP 2.8 vs. 2.5) due to increased lipophilicity .
Q. Can hybrid analogs combining piperazine and benzodioxole moieties improve efficacy?
Preliminary data show that benzodioxole derivatives exhibit dual 5-HT/D antagonism (K < 50 nM) but require stability testing in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
